molecular formula C13H15NO B188469 2-(2-Methoxynaphthalen-1-yl)ethanamine CAS No. 156482-75-6

2-(2-Methoxynaphthalen-1-yl)ethanamine

Cat. No. B188469
CAS RN: 156482-75-6
M. Wt: 201.26 g/mol
InChI Key: IBGVDLDIASPYHY-UHFFFAOYSA-N
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Description

2-(2-Methoxynaphthalen-1-yl)ethanamine is a chemical compound with the CAS Number: 156482-75-6. It has a molecular weight of 201.27 and its IUPAC name is 2-(2-methoxy-1-naphthyl)ethanamine . It is stored at 4 degrees Celsius and is in the form of an oil .


Synthesis Analysis

The synthesis of analogues of this compound has been reported in the literature. For instance, 2-(7-methoxynaphthalen-1-yl)ethanamine, a key intermediate, was prepared from the commercially available compound 2-(7-methoxynaphthalen-1-yl)acetonitrile in two steps . Another method involved a three-step approach starting from a commercially available tetralone precursor .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H15NO/c1-15-13-7-6-10-4-2-3-5-11(10)12(13)8-9-14/h2-7H,8-9,14H2,1H3 . This indicates the presence of 13 carbon atoms, 15 hydrogen atoms, and one nitrogen and oxygen atom each in the molecule.


Physical And Chemical Properties Analysis

The compound is an oil and is stored at 4 degrees Celsius . Its molecular weight is 201.27 . The InChI code provides information about its molecular structure .

Scientific Research Applications

Catalysis and Synthetic Chemistry

2-(2-Methoxynaphthalen-1-yl)ethanamine serves as a starting material or intermediate in various synthetic processes. For instance, it has been used in the regioselective acylation of 2-methoxynaphthalene with acetic anhydride, catalyzed by supported 12-phosphotungstic acid, to produce commercially important intermediates like 1-(6-Methoxynaphthalen-2-yl)ethanone, which is crucial for the production of Naproxen with high selectivity and conversion rates (Kumaraguru et al., 2014). Additionally, it is involved in the one-pot multicomponent synthesis of 3′,5-Diaryl-1′-phenyl-3,4-dihydro-1′H,2H-3,4′-bipyrazoles, exhibiting significant antimicrobial activity (Ashok et al., 2014).

Pharmaceutical Research

In pharmaceutical research, analogues of Agomelatine synthesized from 2-(7-methoxynaphthalen-1-yl) ethanamine have shown potential antidepressant-like activities. These analogues demonstrated protective effects on corticosterone-induced PC12 pheochromocytoma cells and showed significant reduction in immobility time in the forced swim test in mice, indicating antidepressant-like activity with low toxicity (Chang et al., 2014).

Material Science and Catalysis

The compound is also utilized in material science and catalysis. For example, palladium(II) complexes of (pyridyl)imine ligands, derived from 2-methoxy-N-((pyridin-2-yl)methylene)ethanamine and its analogues, have been developed as catalysts for the methoxycarbonylation of olefins, demonstrating the influence of complex structure and olefin chain length on catalytic behavior (Zulu et al., 2020).

Environmental Chemistry

In environmental chemistry, the methylation of 2-naphthol using dimethyl carbonate, a greener agent, was catalyzed by calcined-hydrotalcite supported on hexagonal mesoporous silica to produce 2-methoxynaphthalene, an important intermediate in the production of non-steroidal anti-inflammatory drugs like naproxen. This process exhibits high conversion and selectivity with easily recoverable and reusable catalysts (Yadav & Salunke, 2013).

Safety and Hazards

The compound is classified as dangerous with hazard statements H302, H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-(2-methoxynaphthalen-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-15-13-7-6-10-4-2-3-5-11(10)12(13)8-9-14/h2-7H,8-9,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBGVDLDIASPYHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

156482-75-6
Record name 2-(2-methoxynaphthalen-1-yl)ethan-1-amine
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